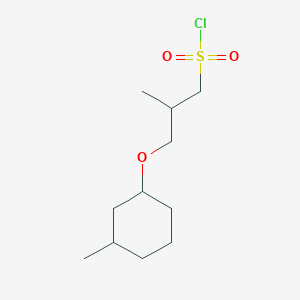
2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride is an organic compound with a complex structure that includes a cyclohexyl ring, a sulfonyl chloride group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 3-methylcyclohexanol with 2-methyl-3-chloropropane-1-sulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Common solvents used in this reaction include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonamide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, chloroform.
Catalysts: Triethylamine, pyridine.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonic Acids: Formed by hydrolysis.
Sulfonate Esters: Formed by reaction with alcohols.
Aplicaciones Científicas De Investigación
2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-3-((3-methylcyclopentyl)oxy)propane-1-sulfonyl chloride
- 2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonic acid
- 2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonamide
Uniqueness
2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride is unique due to the presence of the cyclohexyl ring, which imparts steric hindrance and affects the reactivity of the sulfonyl chloride group. This makes it a valuable intermediate in the synthesis of sterically hindered sulfonamide and sulfonate ester derivatives.
Propiedades
Fórmula molecular |
C11H21ClO3S |
|---|---|
Peso molecular |
268.80 g/mol |
Nombre IUPAC |
2-methyl-3-(3-methylcyclohexyl)oxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-9-4-3-5-11(6-9)15-7-10(2)8-16(12,13)14/h9-11H,3-8H2,1-2H3 |
Clave InChI |
TVBAECUVURECRR-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)OCC(C)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




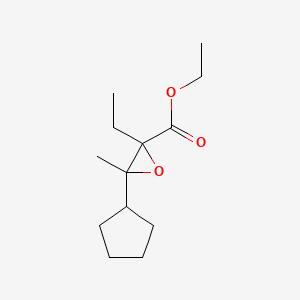
imino-lambda6-sulfanone](/img/structure/B13491372.png)
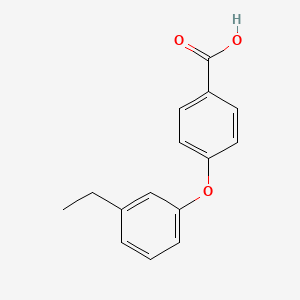
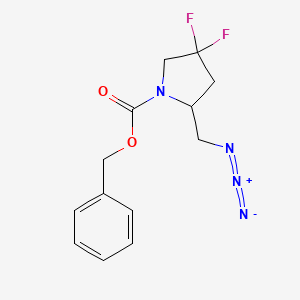
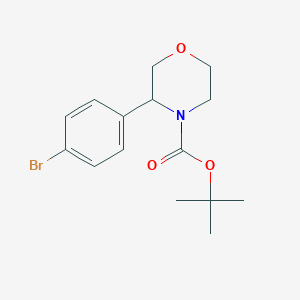
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid](/img/structure/B13491395.png)
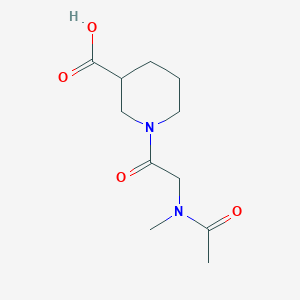
![2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B13491400.png)
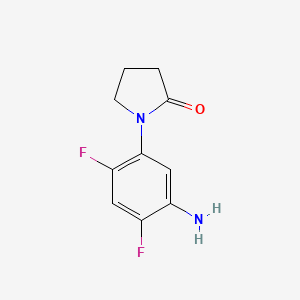

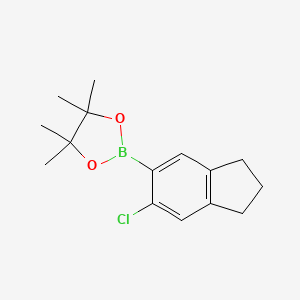
![N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride](/img/structure/B13491422.png)
